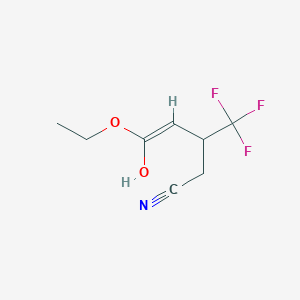![molecular formula C19H20F3N3O2 B1401834 3-[6-(4-Methyl-piperazin-1-yl)-5-trifluoromethyl-pyridin-3-yl]-benzoic acid methyl ester CAS No. 1311278-77-9](/img/structure/B1401834.png)
3-[6-(4-Methyl-piperazin-1-yl)-5-trifluoromethyl-pyridin-3-yl]-benzoic acid methyl ester
Übersicht
Beschreibung
The compound contains several functional groups, including a piperazine ring, a pyridine ring, a trifluoromethyl group, and a benzoic acid methyl ester group. Piperazine rings are often found in pharmaceuticals and are known for their versatile biological activity . Pyridine rings are aromatic and can participate in various chemical reactions. The trifluoromethyl group is often used in medicinal chemistry to improve the metabolic stability and lipophilicity of a compound .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its functional groups. High-resolution mass spectrometry and NMR spectroscopy are commonly used techniques for determining the structure of a compound .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. For example, the piperazine ring could potentially undergo reactions at the nitrogen atoms, and the benzoic acid methyl ester group could undergo hydrolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a piperazine ring could potentially increase the compound’s solubility in water .Wissenschaftliche Forschungsanwendungen
Metabolism and Oxidative Metabolism Studies
The compound has been involved in studies exploring its metabolic pathways, particularly looking into its oxidative metabolism. Research conducted on similar structures, such as Lu AA21004, has identified the involvement of various cytochrome P450 enzymes in metabolizing these compounds into several oxidative metabolites. These findings highlight the compound's relevance in drug metabolism studies and its potential implications in the pharmacokinetics of therapeutic agents (Hvenegaard et al., 2012).
Synthesis and Chemical Transformations
Several studies have focused on the synthesis of related compounds, demonstrating various chemical reactions and pathways to achieve structurally related piperazine and pyridine derivatives. For instance, research on the synthesis of functionalized 4H-Pyrano[3,2-c]pyridines from related pyridone compounds has provided new insights into chemical synthesis techniques and potential applications in medicinal chemistry (Mekheimer et al., 1997).
Antineoplastic Studies
The study of compounds like flumatinib, which shares a similar structural motif, has contributed to understanding the metabolic pathways and pharmacokinetic properties of antineoplastic agents. These studies are crucial for developing new therapeutic agents for chronic myelogenous leukemia and other cancers (Gong et al., 2010).
Antibacterial Activity
Research into the antibacterial activity of quinoline derivatives incorporating piperazine units has demonstrated the potential of these compounds in developing new antibacterial agents. This research underscores the importance of structural modifications, such as the incorporation of the trifluoromethyl group, in enhancing the biological activity of these compounds (Sheu et al., 1998).
Polyamide Synthesis
Studies on the synthesis of polyamides containing various functional groups, including those related to the compound , illustrate the versatility of these chemical structures in polymer science. These findings can lead to new materials with potential applications in biotechnology and materials science (Hattori & Kinoshita, 1979).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl 3-[6-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)pyridin-3-yl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3N3O2/c1-24-6-8-25(9-7-24)17-16(19(20,21)22)11-15(12-23-17)13-4-3-5-14(10-13)18(26)27-2/h3-5,10-12H,6-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCQLETUJHTVADR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=N2)C3=CC(=CC=C3)C(=O)OC)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[6-(4-Methyl-piperazin-1-yl)-5-trifluoromethyl-pyridin-3-yl]-benzoic acid methyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-3-ethyl-urea](/img/structure/B1401751.png)
![4-Chloro-N-[2-(6-chloro-4-trifluoromethyl-pyridin-2-ylsulfanyl)-ethyl]-benzenesulfonamide](/img/structure/B1401754.png)
![(E)-3-Dimethylamino-1-[4-(6-dimethylamino-4-trifluoromethylpyridin-2-yl)phenyl]but-2-en-1-one](/img/structure/B1401755.png)
![2-[4-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-benzylidene]-malonic acid diethyl ester](/img/structure/B1401758.png)

![2-Chloro-N-[2-(2-dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-benzamide](/img/structure/B1401760.png)

![4-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-pyrimidin-2-ylamine](/img/structure/B1401765.png)
![2-tert-Butyloxycarbonylaminomethyl-5-p-Tolyl-[1,3,4]oxadiazole](/img/structure/B1401766.png)
![2-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionic acid](/img/structure/B1401768.png)

![(E)-3-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-acrylic acid ethyl ester](/img/structure/B1401770.png)
![2-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionic acid ethyl ester](/img/structure/B1401771.png)
